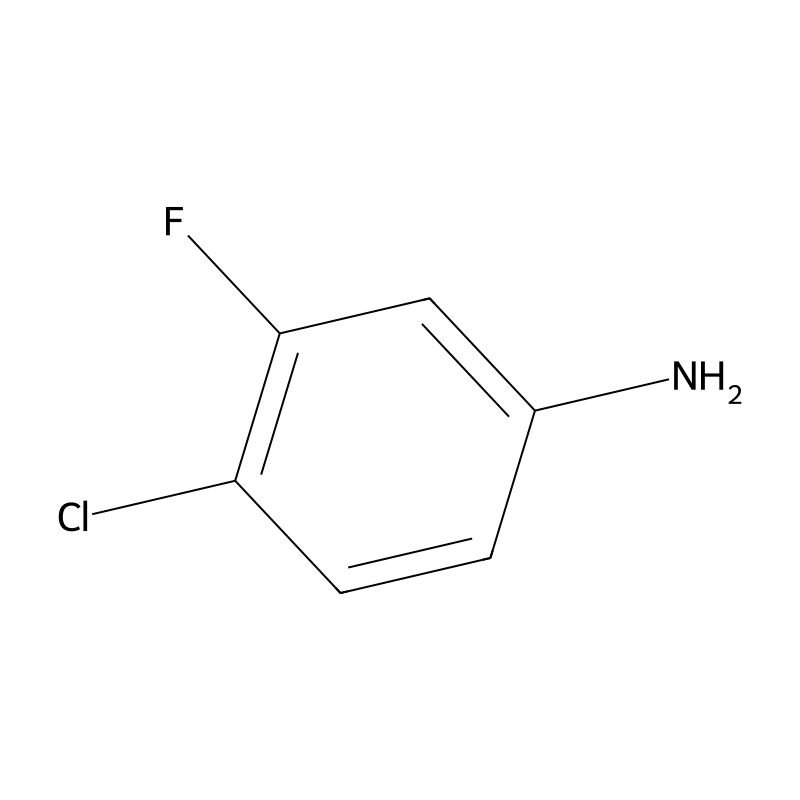

4-Chloro-3-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Research:

- Drug Discovery and Development: Due to its unique structure and properties, 4-chloro-3-fluoroaniline can serve as a valuable building block for the synthesis of novel bioactive molecules. Researchers can modify it to create new drug candidates with desired pharmacological activities [, ].

Material Science:

- Liquid Crystals: 4-Chloro-3-fluoroaniline can be incorporated into the design of specific liquid crystal phases, which are crucial for various technological applications such as displays and optical devices [].

Organic Chemistry:

Synthetic Studies

4-chloro-3-fluoroaniline's reactivity can be exploited in various organic synthesis reactions, allowing researchers to access diverse functionalized molecules for further research [].

Catalysis

The compound can be employed as a ligand in the development of new catalysts for various organic transformations, potentially leading to more efficient and selective reactions [].

Environmental Science:

- Study of Environmental Pollutants: 4-chloro-3-fluoroaniline can be used as a reference standard in the analysis of environmental samples, aiding in the detection and monitoring of potential pollutants.

4-Chloro-3-fluoroaniline is an aromatic amine characterized by the presence of a chlorine atom at the para position and a fluorine atom at the meta position relative to the amino group on the benzene ring. Its chemical formula is C₆H₄ClFN, and it has a molecular weight of 145.56 g/mol. This compound is recognized for its role as a versatile building block in medicinal chemistry, particularly in the development of various pharmaceutical agents. It appears as a grey powder or crystalline solid with a melting point ranging from 58 °C to 62 °C .

4-Chloro-3-fluoroaniline is classified as a hazardous material. Here are some key safety concerns:

- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].

- Acute Toxicity Data: Limited data available, but studies suggest moderate to high acute toxicity [].

- Skin and Eye Irritation: Can cause irritation upon contact [].

- Flammability: Flash point of 110 °C indicates moderate flammability [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling the compound [].

- Ensure proper ventilation in the workplace [].

- Handle with care and avoid contact with skin and eyes [].

- Store in a cool, dry, and well-ventilated place away from incompatible materials [].

This compound exhibits notable biological activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. The incorporation of halogen substituents enhances its potency, achieving an effective concentration (EC₅₀) as low as 27 nM in certain derivatives . Furthermore, it has been explored for its potential antiviral properties, particularly in developing inhibitors targeting HIV-1 entry mechanisms .

4-Chloro-3-fluoroaniline can be synthesized through several methods:

- Direct Halogenation: Chlorination and fluorination of aniline derivatives under controlled conditions.

- Nucleophilic Substitution: Utilizing starting materials like 4-chloroaniline and introducing fluorine via nucleophilic displacement.

- Boc Protection and Iodination: A multi-step synthesis involving protection of the amino group followed by regioselective iodination to yield intermediates that can be converted to 4-chloro-3-fluoroaniline .

The applications of 4-chloro-3-fluoroaniline are diverse:

- Pharmaceutical Industry: It serves as a key intermediate in synthesizing various active pharmaceutical ingredients (APIs), including antimalarial and anticancer agents.

- Material Science: It is used as a monomer in producing fluorinated polyanilines, which have applications in semiconducting materials .

- Research: This compound is often employed in biochemical studies due to its unique properties and reactivity.

Research has indicated that 4-chloro-3-fluoroaniline derivatives can enhance biological activity through structural modifications. For instance, modifications to its aromatic ring have shown increased anti-HIV activity and improved mimicry of CD4 binding sites, which are crucial for viral entry into host cells . These interactions highlight the compound's potential as a scaffold for developing new therapeutic agents.

Several compounds share structural similarities with 4-chloro-3-fluoroaniline, each exhibiting unique properties:

The uniqueness of 4-chloro-3-fluoroaniline lies in its specific arrangement of halogen substituents, which significantly influences its chemical reactivity and biological efficacy compared to these similar compounds.

XLogP3

GHS Hazard Statements

H302 (96.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (96.08%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (94.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (88.24%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (11.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (84.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant